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Compound of Interest

Compound Name: AZ82

Cat. No.: B593823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies of AZ82, a

selective inhibitor of the kinesin-like protein KIFC1, in breast cancer models. The focus is on

the compound's mechanism of action, its effects on cancer cells with amplified centrosomes,

and the experimental methodologies used in its initial characterization.

Core Findings and Quantitative Data
AZ82 has been identified as a potent and selective inhibitor of KIFC1, a motor protein crucial

for the clustering of supernumerary centrosomes in cancer cells. By inhibiting KIFC1, AZ82
induces multipolar spindle formation during mitosis, leading to mitotic catastrophe and cell

death in cancer cells with centrosome amplification, a common feature in many breast cancers.

Biochemical and Cellular Activity of AZ82
The following table summarizes the key quantitative data from the initial studies of AZ82.
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Parameter Value Description
Cell
Line/System

Reference

Ki 43 nM

Inhibitor

constant,

indicating the

binding affinity of

AZ82 to the

KIFC1/microtubul

e complex.

Biochemical

Assay
[1][2]

IC50 (ATPase) 300 nM

Concentration of

AZ82 that inhibits

50% of the

microtubule-

stimulated KIFC1

ATPase activity.

Biochemical

Assay
[2][3]

IC50 (mant-ATP

binding)
0.90 ± 0.09 µM

Concentration of

AZ82 that inhibits

50% of mant-

ATP binding to

the

KIFC1/microtubul

e complex.

Biochemical

Assay
[2]

IC50 (mant-ADP

release)
1.26 ± 0.51 µM

Concentration of

AZ82 that inhibits

50% of mant-

ADP release

from the

KIFC1/microtubul

e complex.

Biochemical

Assay
[2]

Effective

Concentration

0.4 to 1.2 µM Concentration

range of AZ82

that results in

mitotic delay and

multipolar

BT-549 Breast

Cancer Cells

[3]
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spindle

formation.

Mechanism of Action and Signaling Pathway
AZ82 functions by selectively binding to the KIFC1/microtubule binary complex in an ATP-

competitive manner.[1] This inhibition of the KIFC1 motor protein's ATPase activity prevents the

clustering of extra centrosomes, a survival mechanism for many cancer cells. The failure to

cluster these centrosomes leads to the formation of multipolar spindles during mitosis, resulting

in improper chromosome segregation and subsequent cell death.
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Caption: Mechanism of AZ82 in breast cancer cells with amplified centrosomes.

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these initial findings. The

following are representative protocols based on the initial study of AZ82.

KIFC1 ATPase Activity Assay
This assay is used to determine the effect of AZ82 on the enzymatic activity of the KIFC1 motor

protein.
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Reagents and Materials:

Purified human KIFC1 motor domain protein.

Microtubules (polymerized from tubulin).

Paclitaxel (to stabilize microtubules).

ATP.

Assay buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl2, 20 µM Paclitaxel).

ADP detection kit (e.g., ADP-Glo™ Kinase Assay).

AZ82 at various concentrations.

1536-well microtiter plates.

Procedure:

1. Prepare a reaction mixture containing assay buffer, microtubules, ATP, and KIFC1 protein.

2. Add 2.5 µL of the reaction mixture to each well of a 1536-well plate.

3. Add AZ82 at the desired final concentrations to the wells. Include a DMSO control.

4. Incubate the plates at room temperature for 1 hour.

5. Stop the reaction and detect the amount of ADP produced using an ADP detection kit

according to the manufacturer's instructions.

6. Measure the luminescence signal, which is proportional to the ADP generated and thus

the ATPase activity.

7. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of

the AZ82 concentration.

Cell Culture of BT-549 Breast Cancer Cells
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BT-549 is a human breast ductal carcinoma cell line known to have amplified centrosomes.

Reagents and Materials:

BT-549 cells.

DMEM-F12 medium.

Fetal Bovine Serum (FBS), 10%.

Penicillin-Streptomycin solution.

Trypsin-EDTA solution.

Cell culture flasks and plates.

Procedure:

1. Culture BT-549 cells in DMEM-F12 medium supplemented with 10% FBS and penicillin-

streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Subculture the cells every 2-3 days or when they reach 80-90% confluency.

3. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and resuspend

them in fresh medium for plating.

Immunofluorescence Microscopy for Spindle Formation
This protocol is used to visualize the mitotic spindles in BT-549 cells after treatment with AZ82.

Reagents and Materials:

BT-549 cells cultured on coverslips.

AZ82.

Fixative (e.g., 4% paraformaldehyde or cold methanol).

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
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Blocking buffer (e.g., 5% BSA in PBS).

Primary antibody: anti-α-tubulin antibody.

Secondary antibody: fluorescently-conjugated anti-mouse IgG.

Nuclear stain (e.g., DAPI).

Mounting medium.

Procedure:

1. Seed BT-549 cells on coverslips and allow them to adhere overnight.

2. Treat the cells with various concentrations of AZ82 (e.g., 0.4 to 1.2 µM) or DMSO as a

control for a specified time (e.g., 24 hours).

3. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by

washing with PBS.

4. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

5. Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

6. Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-

2 hours at room temperature or overnight at 4°C.

7. Wash the cells with PBS and incubate with the fluorescently-conjugated secondary

antibody for 1 hour at room temperature in the dark.

8. Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes.

9. Mount the coverslips onto microscope slides using a mounting medium.

10. Visualize the mitotic spindles using a fluorescence microscope and quantify the

percentage of cells with multipolar spindles.

Experimental Workflow
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The following diagram illustrates the typical workflow for the initial preclinical evaluation of

AZ82 in breast cancer models.
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Caption: Preclinical evaluation workflow for the KIFC1 inhibitor AZ82.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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